molecular formula C16H15NO2 B12010666 2-(2-Hydroxyethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 18409-77-3

2-(2-Hydroxyethyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12010666
CAS No.: 18409-77-3
M. Wt: 253.29 g/mol
InChI Key: QFGYMIGOAGPJEJ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a hydroxyethyl group and a phenyl group attached to an isoindolinone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone typically involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield 3-phenyl-1-isoindolinone. The final step involves the alkylation of 3-phenyl-1-isoindolinone with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the isoindolinone core can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is 2-(2-carboxyethyl)-3-phenyl-1-isoindolinone.

    Reduction: The major product is 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinol.

    Substitution: Depending on the substituent introduced, products can vary widely, such as 2-(2-hydroxyethyl)-3-(4-bromophenyl)-1-isoindolinone.

Scientific Research Applications

2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyethyl)-3-methyl-1-isoindolinone
  • 2-(2-hydroxyethyl)-3-phenyl-1-indolinone
  • 2-(2-hydroxyethyl)-3-phenyl-1-pyrrolidinone

Uniqueness

2-(2-hydroxyethyl)-3-phenyl-1-isoindolinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a phenyl group attached to the isoindolinone core allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

18409-77-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(2-hydroxyethyl)-3-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C16H15NO2/c18-11-10-17-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2

InChI Key

QFGYMIGOAGPJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2CCO

Origin of Product

United States

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